Cas no 52154-82-2 ((1r-trans) 1-methyl-4-(1-methylethenyl)-2-cyclohexene-1-ol)
(1r-trans) 1-methyl-4-(1-methylethenyl)-2-cyclohexene-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (1r-trans) 1-methyl-4-(1-methylethenyl)-2-cyclohexene-1-ol
- (1R,4R)-1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol
- p-Mentha-2,8-dien-1-alpha-ol
- (1R,4R)-1-methyl-4-(1-methylvinyl)-cyclohex-2-ene-1-ol
- (1R,4R)-1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol
- UNII-7K859030EU
- UNII-R1AUQ945JN
- (1R,4R)-4-ISOPROPENYL-1-METHYL-CYCLOHEX-2-EN-1-OL, (E)-
- cis-2,8-Menthadien-1-ol
- (1R,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol
- SCHEMBL1114908
- 2,8-P-MENTHADIEN-1-OL, TRANS-(+)-
- 4-Isopropenyl-1-methyl-2-cyclohexen-1-ol-, cis
- 7212-40-0
- 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl)-, (1R,4R)-
- 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl)-, (1R-trans)-
- (1R,4R)-p-Mentha-2,8-dien-1-ol
- (+-)-trans-p-Mentha-2,8-dien-1-ol
- 52154-82-2
- R1AUQ945JN
- 7K859030EU
- cis-p-Mentha-2,8-dien-1-ol
- p-Mentha-2,8-dien-1-ol, cis-
- P-MENTHA-2,8-DIEN-1-OL, TRANS-
- P-MENTHA-2,8-DIEN-1-OL, (1R,4R)-
- (+)-trans-p-Mentha-2,8-dien-1-ol
- 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl), cis
- p-Menth-2,8-dien-1-ol, cis-
- FEMA No. 4411, trans-(+-)-
- rel-(1R,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol
- AKOS006288261
- EINECS 230-595-4
- (+/-)-(1R,4R)-4-ISOPROPENYL-1-METHYL-CYCLOHEX-2-EN-1-OL, (E)-
- FEMA NO. 4411, TRANS-(+)-
- cis-p-Mentha-2,8-diene-1-ol
- P-MENTHA-2,8-DIEN-1-OL, TRANS-(+/-)-
- 1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol, cis-
- 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl)-, (1R,4R)-rel-
- DTXSID401301235
- (1r,4r)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol
- trans-1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol
- CHEBI:171978
- P-MENTHA-2,8-DIEN-1-.ALPHA.-OL
- 4-Isopropenyl-1-methyl-cyclohex-2-en-1-ol, (1R*,4R*), rel-
- 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl)-, trans-
- (Z)-p-Mentha-2,8-dien-1-ol
- Mentha-2,8-dien-1-ol, para, cis-
- 2,8-P-Menthadien-1-ol, trans-(+-)-
- 2,8-P-MENTHADIEN-1-OL, TRANS-(+/-)-
-
- MDL: MFCD08460037
- Inchi: 1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3/t9-,10-/m0/s1
- InChI Key: MKPMHJQMNACGDI-UWVGGRQHSA-N
- SMILES: O[C@@]1(C)C=C[C@H](C(=C)C)CC1
Computed Properties
- Exact Mass: 152.120115130g/mol
- Monoisotopic Mass: 152.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 0.9429 g/cm3 (20 ºC)
- Boiling Point: 69-70 ºC (2.5 Torr)
- Flash Point: 87.0±19.6 ºC,
- Refractive Index: 1.4900 (589.3 nm 20 ºC)
- Solubility: Slightly soluble (2.3 g/l) (25 º C),
(1r-trans) 1-methyl-4-(1-methylethenyl)-2-cyclohexene-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1127784-1g |
(1R,4R)-1-methyl-4-(1-methylvinyl)-cyclohex-2-ene-1-ol |
52154-82-2 | 95% | 1g |
$3225 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1127784-5g |
(1R,4R)-1-methyl-4-(1-methylvinyl)-cyclohex-2-ene-1-ol |
52154-82-2 | 95% | 5g |
$11115 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1200498-25g |
(1R,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol |
52154-82-2 | 25g |
¥15001.00 | 2024-05-10 |
(1r-trans) 1-methyl-4-(1-methylethenyl)-2-cyclohexene-1-ol Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on (1r-trans) 1-methyl-4-(1-methylethenyl)-2-cyclohexene-1-ol
Research Brief on (1r-trans) 1-methyl-4-(1-methylethenyl)-2-cyclohexene-1-ol (CAS: 52154-82-2) in Chemical Biology and Pharmaceutical Applications
The compound (1r-trans) 1-methyl-4-(1-methylethenyl)-2-cyclohexene-1-ol (CAS: 52154-82-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This monoterpenoid alcohol, structurally related to limonene derivatives, exhibits unique physicochemical properties that make it a promising candidate for various therapeutic and industrial applications. Recent studies have focused on its potential as a bioactive molecule, particularly in the context of anti-inflammatory, antimicrobial, and anticancer activities.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's mechanism of action in modulating inflammatory pathways. Researchers demonstrated that (1r-trans) 1-methyl-4-(1-methylethenyl)-2-cyclohexene-1-ol significantly inhibits NF-κB activation in macrophage cells, suggesting potential applications in treating chronic inflammatory diseases. The study utilized molecular docking simulations to identify key interactions with IKKβ, providing structural insights for future drug design.
In pharmaceutical formulation research, scientists have investigated the compound's utility as a chiral building block for complex drug molecules. Its rigid cyclohexene backbone and stereochemical configuration offer advantages in creating structurally constrained pharmacophores. Recent patent filings (WO2023056123) describe its incorporation into novel antiviral agents targeting RNA-dependent RNA polymerases.
Analytical chemistry advancements have enabled more precise characterization of this compound. A 2024 publication in Analytical and Bioanalytical Chemistry reported a validated GC-MS method for quantifying (1r-trans) 1-methyl-4-(1-methylethenyl)-2-cyclohexene-1-ol in complex biological matrices, achieving detection limits of 0.1 ng/mL. This methodological breakthrough supports pharmacokinetic studies and quality control in pharmaceutical manufacturing.
The compound's safety profile has been evaluated in recent toxicological studies. Research published in Regulatory Toxicology and Pharmacology (2024) established an oral LD50 > 2000 mg/kg in rodent models, with no observed genotoxicity in Ames tests. These findings support its potential as a Generally Recognized As Safe (GRAS) ingredient for certain applications, pending further clinical evaluation.
Ongoing clinical research is investigating the compound's bioavailability and metabolic fate. Preliminary results from Phase I trials indicate favorable pharmacokinetic parameters, with a plasma half-life of approximately 4.5 hours and linear dose-response relationships up to 300 mg doses. These findings, presented at the 2024 American Chemical Society National Meeting, suggest promising translational potential.
From a commercial perspective, the global market for (1r-trans) 1-methyl-4-(1-methylethenyl)-2-cyclohexene-1-ol is projected to grow at a CAGR of 6.8% from 2024 to 2030, according to a recent industry report by Market Research Future. This growth is driven by increasing demand for natural-derived bioactive compounds in pharmaceuticals, cosmetics, and food additives.
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